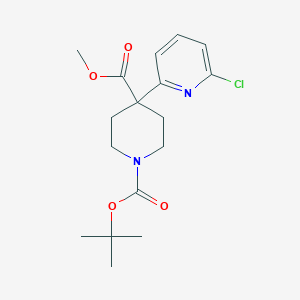
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C17H23ClN2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a pyridine ring substituted with a chlorine atom. The compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the piperidine ring.
Esterification: The carboxylic acid group is esterified to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, particularly at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学研究应用
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Boc-4-(6-chloro-2-pyridyl)piperidine: Lacks the ester group present in Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications in various fields.
生物活性
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate, a compound with the CAS number 2230200-27-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₆H₂₁ClN₂O₄
- Molecular Weight : 340.80 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group followed by the introduction of the 6-chloro-2-pyridyl moiety through various coupling reactions. The process can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds related to piperidine derivatives, including this compound. Research indicates that similar piperidine-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including:
- Myeloma
- Leukemia
- Natural Killer T-cell Lymphoma
In vitro studies have shown that these compounds can induce apoptosis by increasing the expression of pro-apoptotic genes such as p53 and Bax, suggesting a mechanism for their anticancer activity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins associated with cancer proliferation. These studies reveal that the compound can effectively bind to active sites of proteins involved in cancer pathways, indicating its potential as a therapeutic agent .
Case Studies and Research Findings
A variety of studies have reported on the biological activity of related compounds. For instance:
- Cytotoxicity Assays : In one study, piperidin derivatives were tested against several cancer cell lines, showing IC₅₀ values in the low micromolar range, indicating potent cytotoxic activity .
- Pharmacokinetic Profiles : Compounds similar to this compound have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and acceptable clearance rates in preclinical models .
- In Vivo Efficacy : Animal models have been used to assess the efficacy of these compounds in inhibiting tumor growth and metastasis, with some derivatives showing significant reductions in tumor size compared to controls .
Summary Table of Biological Activities
| Activity Type | Cell Lines Tested | IC₅₀ Values (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | Myeloma, Leukemia | Low micromolar | Induces apoptosis via p53 and Bax |
| Molecular Docking | Various cancer-related proteins | Binding affinity | Effective interaction predicted |
| In Vivo Efficacy | Tumor models | Significant | Reduction in tumor size observed |
属性
分子式 |
C17H23ClN2O4 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
1-O-tert-butyl 4-O-methyl 4-(6-chloropyridin-2-yl)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H23ClN2O4/c1-16(2,3)24-15(22)20-10-8-17(9-11-20,14(21)23-4)12-6-5-7-13(18)19-12/h5-7H,8-11H2,1-4H3 |
InChI 键 |
VRLNOXRCNGNLDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















